1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one

Description

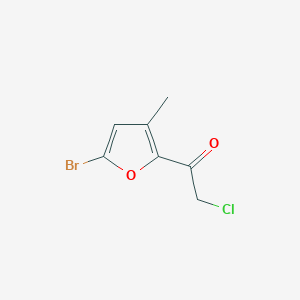

1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one is a halogenated ketone featuring a furan ring substituted with bromo and methyl groups at positions 5 and 3, respectively, and a 2-chloroethanone moiety at position 2. These analogs are critical intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their reactivity and versatility .

Properties

IUPAC Name |

1-(5-bromo-3-methylfuran-2-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2/c1-4-2-6(8)11-7(4)5(10)3-9/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVNINGNLPCQCJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)Br)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one typically involves the bromination of 3-methylfuran followed by the introduction of the chloroethanone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform. The subsequent step involves the reaction of the brominated intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction Reactions: The carbonyl group in the chloroethanone moiety can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Products include substituted furan derivatives with various functional groups replacing the bromine or chlorine atoms.

Oxidation Reactions: Products include furan-2,5-dione derivatives.

Reduction Reactions: Products include alcohol derivatives of the original compound.

Scientific Research Applications

1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

The following analysis compares the target compound (hypothetical data inferred from analogs) with structurally related chloroethanone derivatives, focusing on molecular properties, synthetic routes, and applications.

Structural and Physicochemical Properties

Key Observations :

- Lipophilicity : The benzofuran derivative (LogP 3.79) is more lipophilic than the hypothetical furan-based compound, likely due to the extended aromatic system.

- Molecular Weight : Thiophene analogs (e.g., 239.52 g/mol ) are lighter than benzofuran or cyclopropyl derivatives, impacting solubility and bioavailability.

- Substituent Effects : Bromine and chlorine enhance electrophilicity, facilitating nucleophilic substitutions or cross-coupling reactions in drug synthesis .

Documented Challenges

- Bis-Alkylation Failures : Attempts to synthesize bis-alkylated products using 1,10-(piperazine-1,4-diyl)bis(2-chloroethan-1-one) often fail due to steric hindrance or competing side reactions .

- Purification : High-purity analogs (e.g., 99.9% purity ) require preparative HPLC or column chromatography, increasing synthesis complexity .

Biological Activity

1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one is an organic compound classified as a furan derivative. Its unique structure, featuring a bromine atom at the 5th position and a chloroethanone moiety, presents significant potential for biological applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Chemical Formula: C₇H₆BrClO₂

- CAS Number: 2219379-49-2

- Molecular Weight: 221.48 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

- Bromination of 3-methylfuran: Using bromine or N-bromosuccinimide (NBS) in an inert solvent like dichloromethane.

- Formation of Chloroethanone: Reaction with chloroacetyl chloride in the presence of a base such as triethylamine.

These methods allow for the efficient production of the compound, which can be scaled up for industrial applications.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The halogen atoms (bromine and chlorine) can form covalent bonds with nucleophilic residues in enzyme active sites, inhibiting their activity.

- Protein Interaction: The furan ring can engage in π-π interactions with aromatic amino acids in proteins, potentially altering their function.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The inhibition of specific enzymes involved in microbial metabolism suggests potential applications in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to be linked to oxidative stress and disruption of cellular signaling pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Oxidative stress |

| A549 (Lung) | 25 | Disruption of signaling pathways |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antimicrobial Activity: A study demonstrated that furan derivatives possess significant antibacterial properties against Gram-positive bacteria, suggesting that modifications to the furan ring could enhance efficacy against resistant strains .

- Cancer Research: In vitro studies showed that derivatives similar to this compound exhibited selective cytotoxicity against various cancer cell lines, indicating potential as chemotherapeutic agents .

- Enzyme Inhibition Studies: The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission. This inhibition could lead to applications in treating neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.